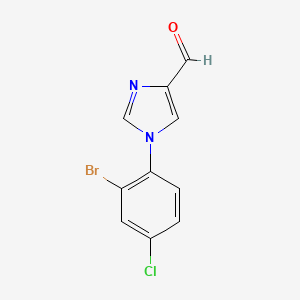
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with an imidazole ring and a carbaldehyde group. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.
準備方法
The synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Phenyl Ring: The phenyl ring with bromo and chloro substituents can be introduced via a Suzuki coupling reaction using 2-bromo-4-chlorophenylboronic acid and an appropriate imidazole derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
科学的研究の応用
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with various biological targets.
作用機序
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. It may also interact with DNA, causing disruptions in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Bromo-4-chlorophenyl)ethanone: This compound shares the bromo and chloro substituents but lacks the imidazole ring and carbaldehyde group, making it less versatile in certain synthetic applications.
4-Bromo-2-chlorophenol: This compound has similar substituents on the phenyl ring but lacks the imidazole and carbaldehyde functionalities, limiting its use in medicinal chemistry.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.
特性
分子式 |
C10H6BrClN2O |
|---|---|
分子量 |
285.52 g/mol |
IUPAC名 |
1-(2-bromo-4-chlorophenyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-9-3-7(12)1-2-10(9)14-4-8(5-15)13-6-14/h1-6H |
InChIキー |
GRXYEAJTLTZACE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


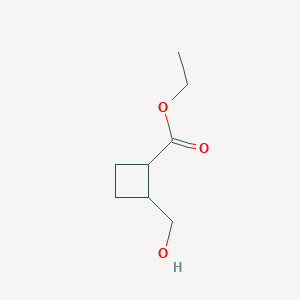
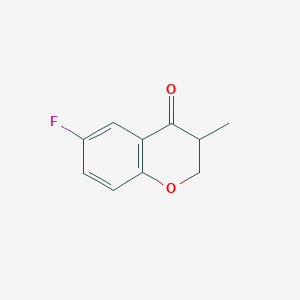

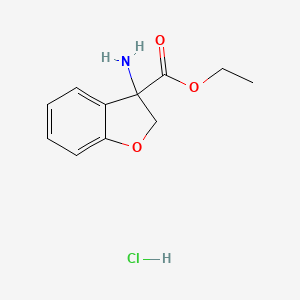

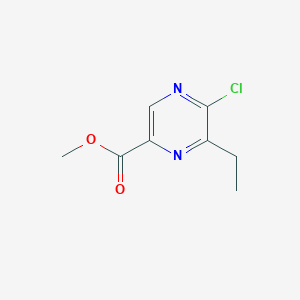
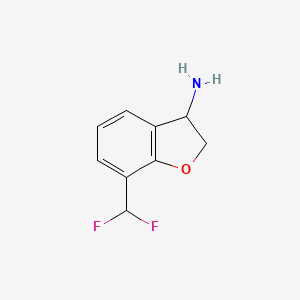

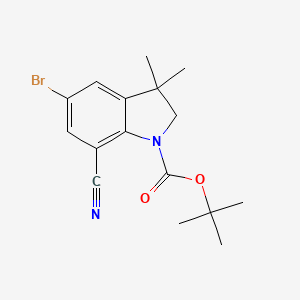
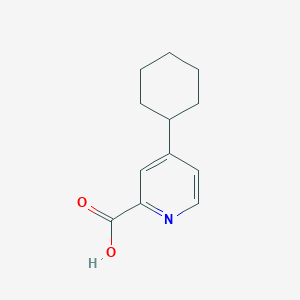

![(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041912.png)
![3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)

